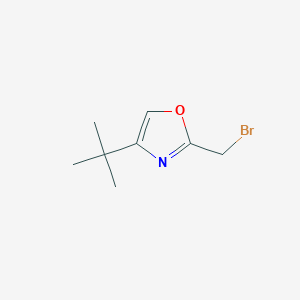

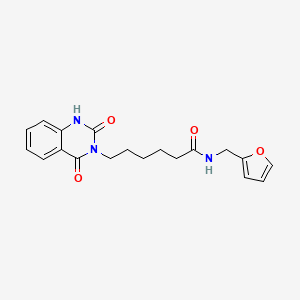

3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

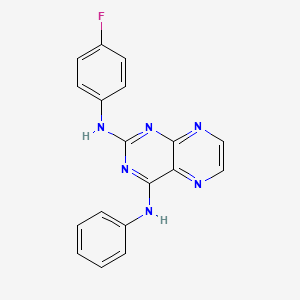

“3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide” is a versatile chemical compound used in diverse scientific studies for its potential applications. It’s a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamides, including “3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide” is derived from the piperidine structure, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, including “3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Serotonin Receptor Agonist for Gastrointestinal Motility

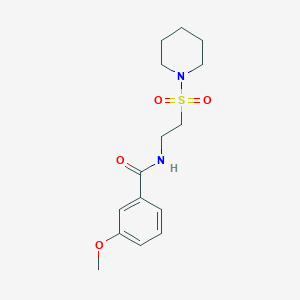

A series of benzamide derivatives, including structures similar to 3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide, have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, demonstrated potential for enhancing gastrointestinal motility. Notably, certain modifications to the compound structure resulted in increased intestinal absorption rates, indicating promising pharmacological profiles for gastrointestinal motility enhancement without significant alterations in oral bioavailability (Sonda et al., 2003).

Selective Serotonin 4 Receptor Agonists

Further research into benzamide derivatives as selective serotonin 4 receptor agonists revealed that modifications to the piperidine ring and the inclusion of polar substituent groups could accelerate gastric emptying and increase defecation frequency. Compounds such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide were identified as potential novel prokinetic agents with reduced side effects, offering efficacy in both the upper and lower gastrointestinal tracts (Sonda et al., 2004).

Sigma Receptor Binding for Breast Cancer Imaging

Studies on sigma receptors, which are overexpressed in breast cancer cells, have utilized compounds structurally related to 3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide for diagnostic purposes. N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was investigated for its ability to visualize primary breast tumors in vivo. This research demonstrates the potential of benzamides in cancer diagnostics, highlighting the ability of certain derivatives to preferentially bind to sigma receptors in breast cancer cells, facilitating tumor visualization through scintigraphy (Caveliers et al., 2002).

Antimicrobial Applications

Novel pyridine derivatives of benzamides have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This includes the synthesis and testing of compounds with structural similarities to 3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide, indicating a potential avenue for the development of new antimicrobial agents (Patel et al., 2011).

Dopamine D(3) Receptor Ligands

Research into the structure-affinity relationships of benzamide derivatives has led to the identification of compounds as potent and selective ligands for the dopamine D(3) receptor. Modifications to the benzamide structure have been shown to significantly influence D(3) receptor affinity, offering insights into the development of new therapeutic agents targeting dopamine-related disorders (Leopoldo et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-7-5-6-13(12-14)15(18)16-8-11-22(19,20)17-9-3-2-4-10-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYRSKYXBDSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)

![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)